![molecular formula C32H46O7 B1678602 (2E,10E,12E,16Z,18E)-6-羟基-9-(羟甲基)-3,5,7,11,15,17-六甲基-19-(3-甲基-6-氧代-2,3-二氢吡喃-2-基)-8-氧代十九-2,10,12,16,18-五烯酸 CAS No. 107140-30-7](/img/structure/B1678602.png)
(2E,10E,12E,16Z,18E)-6-羟基-9-(羟甲基)-3,5,7,11,15,17-六甲基-19-(3-甲基-6-氧代-2,3-二氢吡喃-2-基)-8-氧代十九-2,10,12,16,18-五烯酸
描述
Kazusamycin B is a bacterial metabolite originally isolated from Streptomyces. It has antifungal activity against S. pombe and R. javanicus (MICs = 0.05 and 2.13 µg/ml, respectively) but is inactive against Gram-positive and Gram-negative bacteria (MICs = >100 µg/ml). Kazusamycin B (5 ng/ml) halts the cell cycle at the G1 phase and induces nuclear condensation in L1210 cells, as well as inhibits nuclear-to-cytosolic transport of the HIV-1 regulatory protein Rev in HeLa cells expressing Rev (IC50 = 6.3 nM). It is cytotoxic to L1210 and HCT-8 cells with IC50 values of 1.8 and 1.6 ng/ml, respectively, and reduces tumor growth in a variety of murine tumor and mouse xenograft models.
Kazusamycin B is a minor component of the leptomycin complex produced by some Streptomyces sp. It is an hydroxylated analogue of Leptomycin A, a nuclear export inhibitor. Kazusamycin B displays potent antitumour activity againstand human colon adenocarcinoma and in vivo activity againstlymphocytic leukemia in mice. Kazusamycin B also possesses strong antibacterial and antifungal activity.
PD 124895 is isolated from the fermentation broth of Streptomyces sp. No. 81-484 and the structure was established mainly on the basis of its physico-chemical properties. It is an antitumor antibiotic.
科学研究应用
Antifungal Activity
Kazusamycin B has demonstrated antifungal activity against S. pombe and R. javanicus with MICs (Minimum Inhibitory Concentrations) of 0.05 and 2.13 µg/ml, respectively . However, it is inactive against Gram-positive and Gram-negative bacteria .
Cell Cycle Interruption
Kazusamycin B has been found to halt the cell cycle at the G1 phase and induce nuclear condensation in L1210 cells . This could have potential implications in cancer research and treatment.
Inhibition of HIV-1 Regulatory Protein Transport
This compound inhibits the nuclear-to-cytosolic transport of the HIV-1 regulatory protein Rev in HeLa cells expressing Rev . This could potentially be used in the treatment of HIV.
Cytotoxicity
Kazusamycin B exhibits cytotoxicity to L1210 and HCT-8 cells with IC50 values of 1.8 and 1.6 ng/ml, respectively . This property could be harnessed for targeted cancer therapies.
Tumor Growth Reduction
It has been found to reduce tumor growth in a variety of murine tumor and mouse xenograft models . This suggests potential applications in oncology and cancer treatment.
Anticancer Properties
Kazusamycin B is similar to Leptomycins A and B in physico-chemical and biological characteristics and has anti-cancer properties . It could potentially be used in cancer research and treatment.
作用机制
Target of Action
Kazusamycin B, also known as PD 124895, is a bacterial metabolite originally isolated from Streptomyces It has been found to have antifungal activity againstS. pombe and R. javanicus, but is inactive against Gram-positive and Gram-negative bacteria .
Mode of Action
Kazusamycin B interacts with its targets by inhibiting cell growth and arresting the cell cycle at the G1 phase . It has been shown to halt the cell cycle at the G1 phase and induce nuclear condensation in L1210 cells . Additionally, it inhibits the nuclear-to-cytosolic transport of the HIV-1 regulatory protein Rev in HeLa cells expressing Rev .
Biochemical Pathways
It is known that the compound has an impact on the cell cycle, particularly the g1 phase . This suggests that it may affect pathways related to cell growth and division.
Pharmacokinetics
It is known that the compound is a hydroxylated analogue of leptomycin a, a nuclear export inhibitor, and is highly lipophilic . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
Kazusamycin B has been shown to have cytotoxic effects on certain cell lines. It is cytotoxic to L1210 and HCT-8 cells with IC50 values of 1.8 and 1.6 ng/ml, respectively . It also reduces tumor growth in a variety of murine tumor and mouse xenograft models .
属性
IUPAC Name |
(2E,10E,12E,16Z,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O7/c1-20(15-22(3)11-13-28-24(5)12-14-30(36)39-28)9-8-10-21(2)17-27(19-33)32(38)26(7)31(37)25(6)16-23(4)18-29(34)35/h8,10-15,17-18,20,24-28,31,33,37H,9,16,19H2,1-7H3,(H,34,35)/b10-8+,13-11+,21-17+,22-15-,23-18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQHBJFDAPXZJM-BBHORLQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C=CC(=O)OC1/C=C/C(=C\C(C)C/C=C/C(=C/C(CO)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,10E,12E,16Z,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid | |
CAS RN |
107140-30-7 | |
Record name | PD 124895 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107140307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。